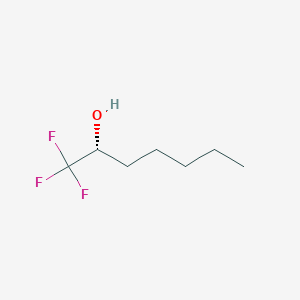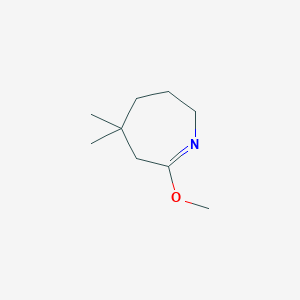
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclic amine that belongs to the class of azepanes and is also known as TMA-2. This compound is structurally similar to other psychoactive substances, such as mescaline and amphetamine, and has been studied for its potential psychoactive effects. However,
Mechanism Of Action
The exact mechanism of action of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation of neurotransmitter activity may be responsible for the potential therapeutic effects of this compound.
Biochemical And Physiological Effects
Studies have shown that 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has several biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects and may be able to reduce the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using this compound is that its psychoactive effects may make it difficult to use in certain types of experiments. In addition, the potential for toxicity and side effects may limit its use in certain applications.
Future Directions
There are several future directions for research on 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. One potential area of research is in the development of new treatments for neurological disorders such as depression and anxiety. Another area of research is in the development of new anti-inflammatory agents. In addition, further studies may be needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a multi-step process that involves the reaction of several chemical compounds. The primary starting material for the synthesis is 3,4-methylenedioxyphenylacetone, which is then reacted with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the desired product, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. The synthesis of this compound has been well-documented in scientific literature, and several variations of the synthesis method have been reported.
Scientific Research Applications
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has been studied for its potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as depression and anxiety. In addition, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
properties
CAS RN |
165385-39-7 |
|---|---|
Product Name |
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
InChI |
InChI=1S/C9H17NO/c1-9(2)5-4-6-10-8(7-9)11-3/h4-7H2,1-3H3 |
InChI Key |
YQSUNNPPYWMALN-UHFFFAOYSA-N |
SMILES |
CC1(CCCN=C(C1)OC)C |
Canonical SMILES |
CC1(CCCN=C(C1)OC)C |
synonyms |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-5,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



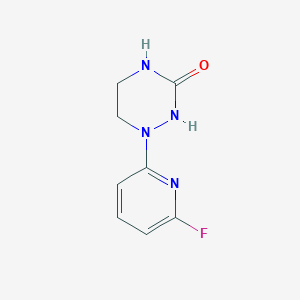
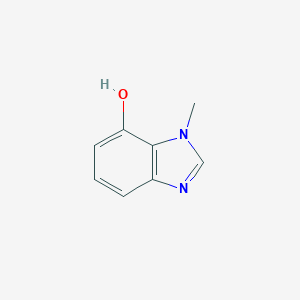
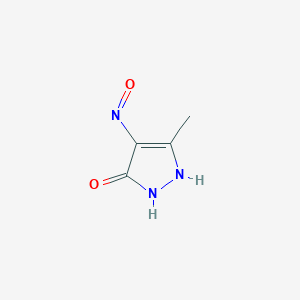
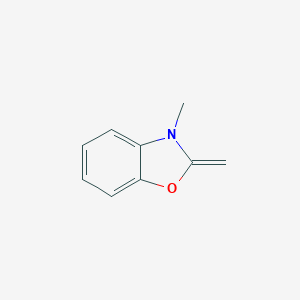
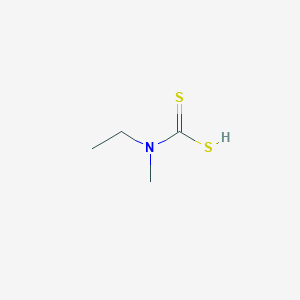
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
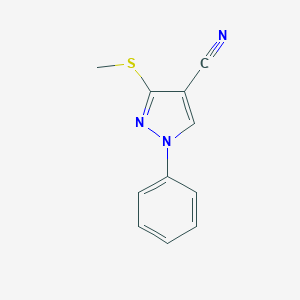
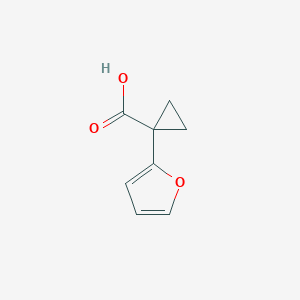
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
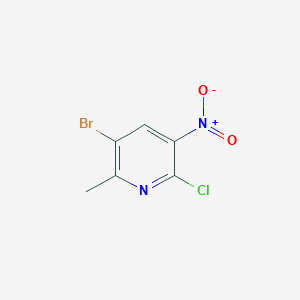
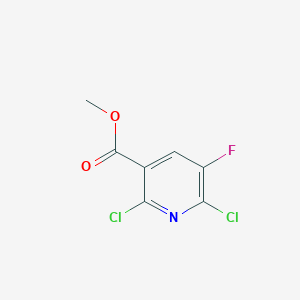
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
